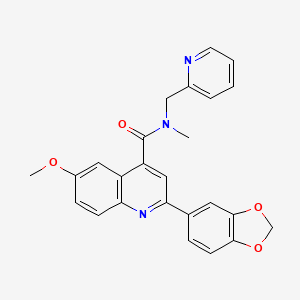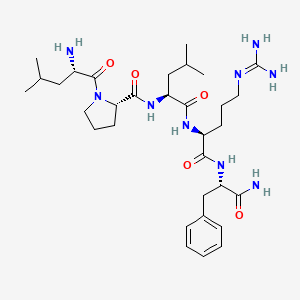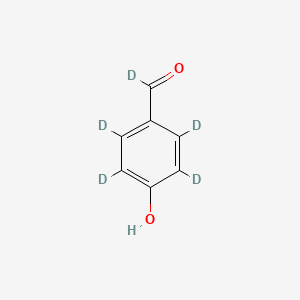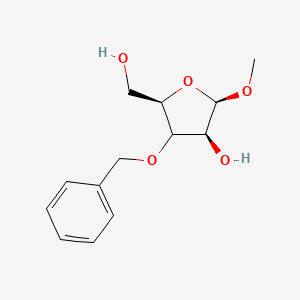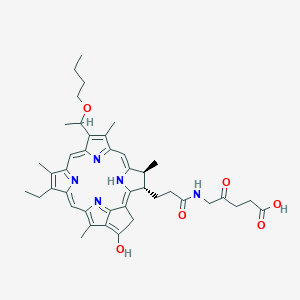
Antitumor photosensitizer-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor photosensitizer-1 is a novel compound designed to enhance the efficacy of photodynamic therapy (PDT) for cancer treatment. This compound is activated by light to produce reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. The unique design of this compound allows it to target cancer cells specifically, minimizing damage to healthy tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor photosensitizer-1 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation of the photosensitizer, which is crucial for its specific phototoxicity to cancer cells .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of the phenylbenzopyrylium core, followed by the attachment of lipid anchors and caging moieties under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Antitumor photosensitizer-1 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modulate its photodynamic properties.
Substitution: Various substituents can be introduced to the phenylbenzopyrylium core to enhance its photophysical properties.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions to modify the photosensitizer.
Major Products
The major products formed from these reactions include various ROS, such as singlet oxygen, superoxide anions, and hydroxyl radicals, which are responsible for the cytotoxic effects on cancer cells .
科学研究应用
Antitumor photosensitizer-1 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Antitumor photosensitizer-1 involves the absorption of light, which excites the photosensitizer to a higher energy state. This excited state then transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS induce oxidative stress, leading to apoptosis and necrosis of cancer cells. Additionally, the compound can trigger immune responses and vascular damage, further enhancing its antitumor effects .
相似化合物的比较
Similar Compounds
BODIPY-based photosensitizers: These compounds also generate ROS upon light activation and have been shown to possess both antitumor and antibacterial properties.
Aggregation-induced emission luminogens (AIEgens): These compounds are used in image-guided combination cancer immunotherapy and have enhanced photodynamic properties.
Carbon dots: These are novel photosensitizers that exhibit significant antitumor activity and are used in photodynamic therapy.
Uniqueness of Antitumor photosensitizer-1
This compound is unique due to its membrane-tethered activation design, which ensures specific targeting and prolonged circulation in the body. This design enhances its phototoxicity to cancer cells while minimizing side effects on healthy tissues .
属性
分子式 |
C42H51N5O6 |
|---|---|
分子量 |
721.9 g/mol |
IUPAC 名称 |
5-[3-[(21S,22S)-16-(1-butoxyethyl)-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1 |
InChI 键 |
AOENXFMBXXOWRK-MLAOWLDNSA-N |
手性 SMILES |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
规范 SMILES |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
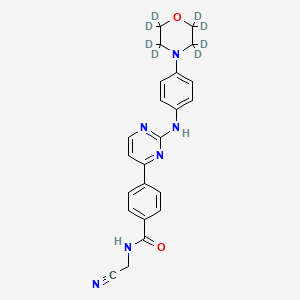

![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
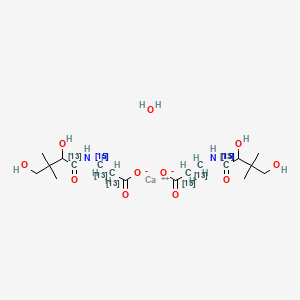
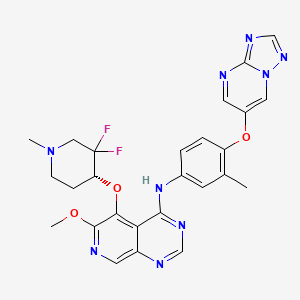

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
